Cas no 2168239-65-2 (1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid)

1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a hydroxyl-substituted phenyl ring and a carboxylic acid functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of biologically active molecules. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity, enabling further functionalization or conjugation. Its stable pyrazole core contributes to thermal and chemical stability, making it suitable for various synthetic processes. The compound may also exhibit chelating properties, broadening its utility in coordination chemistry or material science applications.
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid structure
2168239-65-2 structure
Product name:1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
CAS No:2168239-65-2
MF:C11H10N2O3
Molecular Weight:218.20870256424
CID:6264165
PubChem ID:165533775

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
    • 2168239-65-2
    • EN300-1296550
    • インチ: 1S/C11H10N2O3/c1-7-10(11(15)16)6-13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16)
    • InChIKey: VVMMVFMXQWHKMD-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)N1C=C(C(=O)O)C(C)=N1

計算された属性

  • 精确分子量: 218.06914219g/mol
  • 同位素质量: 218.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 75.4Ų

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1296550-1.0g
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
1g
$0.0 2023-06-06
Enamine
EN300-1296550-50mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
50mg
$707.0 2023-09-30
Enamine
EN300-1296550-2500mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
2500mg
$1650.0 2023-09-30
Enamine
EN300-1296550-1000mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
1000mg
$842.0 2023-09-30
Enamine
EN300-1296550-5000mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
5000mg
$2443.0 2023-09-30
Enamine
EN300-1296550-10000mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
10000mg
$3622.0 2023-09-30
Enamine
EN300-1296550-500mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
500mg
$809.0 2023-09-30
Enamine
EN300-1296550-250mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
250mg
$774.0 2023-09-30
Enamine
EN300-1296550-100mg
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
2168239-65-2
100mg
$741.0 2023-09-30

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 関連文献

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2168239-65-2)

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2168239-65-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, featuring a pyrazole core substituted with a hydroxyphenyl group and a carboxylic acid moiety, exhibits potential applications in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents. Its molecular formula, C11H10N2O3, highlights its moderate complexity, making it a valuable intermediate in synthetic chemistry.

The growing interest in 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is partly driven by its relevance to current trends in precision medicine and targeted therapy. Researchers are exploring its potential as a scaffold for designing novel small-molecule therapeutics, especially in oncology and metabolic disorders. Its hydroxyphenyl group contributes to its ability to interact with biological targets, while the carboxylic acid functionality enhances solubility, a critical factor in drug bioavailability. These attributes align with the increasing demand for bioactive compounds with improved pharmacokinetic profiles.

In the context of green chemistry, 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential as a sustainable intermediate. With the pharmaceutical industry prioritizing eco-friendly synthesis methods, this compound’s modular structure allows for efficient derivatization using catalytic processes, reducing waste generation. Recent publications have highlighted its role in multicomponent reactions, a hot topic in synthetic organic chemistry, where it serves as a versatile building block for constructing diverse heterocyclic frameworks.

From an analytical perspective, the characterization of CAS No. 2168239-65-2 involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, which are essential for reproducibility in research. The compound’s melting point, solubility, and stability under various conditions are well-documented, providing valuable data for formulation scientists. Such detailed physicochemical profiling addresses common queries from researchers seeking reliable reference standards for their experiments.

The commercial availability of 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has expanded its accessibility to academic and industrial labs. Suppliers often highlight its use in high-throughput screening (HTS) platforms, where it is evaluated alongside other pyrazole derivatives for bioactivity. This aligns with the rising popularity of fragment-based drug design (FBDD), a strategy that leverages small, well-characterized molecules like this compound to identify lead candidates. Its structure-activity relationship (SAR) studies are frequently cited in patents, underscoring its IP potential.

Looking ahead, the versatility of CAS No. 2168239-65-2 positions it as a promising candidate for interdisciplinary applications. For instance, its metal-chelating properties, attributed to the carboxylic acid and hydroxyl groups, open avenues in coordination chemistry and material science. Additionally, its potential role in proteolysis-targeting chimeras (PROTACs) — a groundbreaking approach in drug development — is under investigation. As the scientific community continues to explore underexplored chemical space, this compound exemplifies how tailored molecular design can address unmet needs in therapeutics and beyond.

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